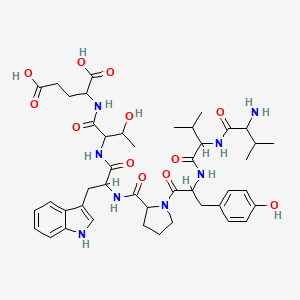

![molecular formula C30H34O5 B588076 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde CAS No. 1402066-95-8](/img/structure/B588076.png)

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is a sesquiterpene-based meroterpenoid isolated from the leaves of Psidium guajava (guava). This compound has garnered significant attention due to its unique chemical structure and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .

Análisis Bioquímico

Biochemical Properties

Psiguadial D interacts with various biomolecules in biochemical reactions. It acts as an inhibitor of human hepatoma cells (HepG2) and protein tyrosine phosphatase 1B (PTP1B) . The nature of these interactions involves the regulation of the immune system, suppression of signal transfer and tumor cell adhesion, and an impediment to tumor angiogenesis and cell proliferation .

Cellular Effects

Psiguadial D has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth of HepG2 cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Psiguadial D involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, showing significant cytotoxicity toward HepG2 and HepG2/ADM cells .

Métodos De Preparación

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is typically isolated from the methanolic extracts of Psidium guajava leaves. The isolation process involves several chromatographic techniques, including normal-phase silica gel, Sephadex LH-20, and MCI column chromatography, followed by preparative high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Análisis De Reacciones Químicas

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying sesquiterpene-based meroterpenoids. In biology and medicine, this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2, HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . Its strong inhibitory effect on the growth of these cells makes it a promising candidate for anticancer drug development . Additionally, this compound has shown potential in inhibiting protein tyrosine phosphatase 1B (PTP1B), which is a target for treating type 2 diabetes and obesity .

Mecanismo De Acción

The mechanism of action of 14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells. This process is mediated through the activation of caspases and the mitochondrial pathway . This compound also inhibits the activity of protein tyrosine phosphatase 1B, thereby modulating insulin signaling pathways and glucose homeostasis .

Comparación Con Compuestos Similares

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde is unique among sesquiterpene-based meroterpenoids due to its distinct chemical structure and potent biological activities. Similar compounds include Psiguadial A, Psiguadial C, and Guadial A, which are also isolated from Psidium guajava . These compounds share structural similarities but differ in their specific biological activities and chemical properties .

Propiedades

IUPAC Name |

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEIRDXSUKFMMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the cytotoxic potential of Psiguadial D?

A1: The study demonstrated that Psiguadial D exhibits cytotoxic activity against the MCF7 breast cancer cell line. The IC50 value, which represents the concentration of a substance required to inhibit cell viability by 50%, was determined to be 22.1 μg/mL []. This finding suggests that Psiguadial D may have potential as an anticancer agent, but further research is needed to understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)

![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)